Fmoc-Val-Cit-PAB-Duocarmycin TM
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Overview
Description
Fmoc-Val-Cit-PAB-Duocarmycin TM: is a drug-linker conjugate designed for antibody-drug conjugation (ADC). It utilizes the antitumor antibiotic Duocarmycin TM, linked via Fmoc-Val-Cit-PAB. This compound is primarily used in the development of targeted cancer therapies, leveraging the cytotoxic properties of Duocarmycin TM to selectively kill cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Val-Cit-PAB-Duocarmycin TM involves multiple steps:
Fmoc-Val-Cit-PAB Synthesis: The synthesis begins with the preparation of the linker Fmoc-Val-Cit-PAB. This involves the coupling of Fmoc-protected valine (Fmoc-Val) with citrulline (Cit) and para-aminobenzyl (PAB) groups.
Duocarmycin TM Conjugation: The antitumor antibiotic Duocarmycin TM is then conjugated to the Fmoc-Val-Cit-PAB linker through a series of chemical reactions, typically involving amide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-Val-Cit-PAB-Duocarmycin TM can undergo oxidation reactions, particularly at the aromatic rings and amine groups.
Reduction: Reduction reactions can occur at the nitro groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are often employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Fmoc-Val-Cit-PAB-Duocarmycin TM is used in the synthesis of antibody-drug conjugates, which are crucial in targeted cancer therapy research.
Biology: In biological research, this compound is used to study the mechanisms of drug delivery and the cytotoxic effects of Duocarmycin TM on cancer cells.
Medicine: Medically, this compound is being explored for its potential in developing new cancer treatments that are more effective and have fewer side effects compared to traditional chemotherapy.
Industry: In the pharmaceutical industry, this compound is used in the development and production of targeted cancer therapies .
Mechanism of Action
Fmoc-Val-Cit-PAB-Duocarmycin TM exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on the surface of cancer cells.
Internalization: Once bound, the ADC is internalized by the cancer cell through endocytosis.
Release of Duocarmycin TM: Inside the cell, the linker is cleaved, releasing Duocarmycin TM.
Cytotoxic Action: Duocarmycin TM binds to the minor groove of DNA, causing DNA alkylation and subsequent cell death
Comparison with Similar Compounds
Fmoc-Val-Cit-PAB-Monomethyl Auristatin E (MMAE): Another ADC linker used in targeted cancer therapies.
Fmoc-Val-Cit-PAB-Doxorubicin: An ADC linker conjugated with the chemotherapeutic agent Doxorubicin.
Uniqueness: Fmoc-Val-Cit-PAB-Duocarmycin TM is unique due to its use of Duocarmycin TM, which has a distinct mechanism of action involving DNA alkylation. This sets it apart from other ADC linkers that use different cytotoxic agents .
Properties
Molecular Formula |
C58H60ClN7O10 |
---|---|
Molecular Weight |
1050.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[(1S)-1-(chloromethyl)-3-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2-dihydrobenzo[e]indol-5-yl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C58H60ClN7O10/c1-32(2)50(65-58(71)76-31-43-39-15-8-6-13-37(39)38-14-7-9-16-40(38)43)55(68)64-44(19-12-24-61-57(60)70)54(67)62-36-22-20-33(21-23-36)30-75-47-27-46-49(42-18-11-10-17-41(42)47)35(28-59)29-66(46)56(69)45-25-34-26-48(72-3)52(73-4)53(74-5)51(34)63-45/h6-11,13-18,20-23,25-27,32,35,43-44,50,63H,12,19,24,28-31H2,1-5H3,(H,62,67)(H,64,68)(H,65,71)(H3,60,61,70)/t35-,44+,50+/m1/s1 |
InChI Key |
BCKGVSZLCXRPLX-UQSSJIKVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C([C@@H](CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC2=CC3=C(C(CN3C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C6=CC=CC=C62)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origin of Product |
United States |
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